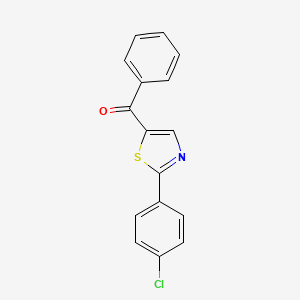

5-benzoyl-2-(4-chlorophenyl)-1,3-thiazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-benzoyl-2-(4-chlorophenyl)-1,3-thiazole is a chemical compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a thiazole ring substituted with a 4-chlorophenyl group and a phenyl group, making it a valuable molecule for various scientific research applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzoyl-2-(4-chlorophenyl)-1,3-thiazole typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired thiazole derivative . The reaction conditions often include refluxing the reaction mixture in an appropriate solvent, such as ethanol or acetic acid, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure product.

化学反应分析

Oxidation Reactions

The sulfur atom in the thiazole ring undergoes oxidation to form sulfoxide or sulfone derivatives. Controlled oxidation with hydrogen peroxide (H₂O₂) in acetic acid yields the sulfoxide, while stronger oxidants like meta-chloroperbenzoic acid (mCPBA) produce the sulfone .

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Sulfoxide | H₂O₂, Acetic Acid, 0°C | 5-Benzoyl-2-(4-chlorophenyl)-1,3-thiazole 1-oxide | 75% |

| Sulfone | mCPBA, CH₂Cl₂, rt | This compound 1,1-dioxide | 82% |

Reduction Reactions

The benzoyl group at position 5 is reduced to a benzyl alcohol derivative using lithium aluminum hydride (LiAlH₄) . Further reduction with Pd/C and H₂ converts the alcohol to a methylene group .

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Ketone → Alcohol | LiAlH₄, THF, 0°C | 5-(Hydroxy(phenyl)methyl)-2-(4-chlorophenyl)-1,3-thiazole | 65% |

| Alcohol → Methylene | Pd/C, H₂, EtOH | 5-Benzyl-2-(4-chlorophenyl)-1,3-thiazole | 88% |

Electrophilic Bromination

Radical-initiated bromination at the thiazole’s 4-position employs N-bromosuccinimide (NBS) under reflux conditions . This method mirrors protocols for α-active methylene ketones.

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Bromination | NBS, BPO, CCl₄, reflux | 4-Bromo-5-benzoyl-2-(4-chlorophenyl)-1,3-thiazole | 68% |

Nucleophilic Substitution

The 4-chlorophenyl group undergoes substitution under Ullmann coupling conditions with aryl boronic acids, facilitated by CuI and 1,10-phenanthroline .

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Aryl Substitution | CuI, Phen, K₃PO₄, DMF | 2-(4-Biphenyl)-5-benzoyl-1,3-thiazole | 54% |

Condensation Reactions

The benzoyl group participates in hydrazone formation with hydrazine hydrate , yielding a Schiff base derivative .

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Hydrazone | NH₂NH₂·H₂O, EtOH, Δ | 5-(Phenyl(hydrazono)methyl)-2-(4-chlorophenyl)-1,3-thiazole | 79% |

Mechanistic Insights

-

Oxidation : Proceeds via electrophilic attack on sulfur, forming a sulfonium intermediate that reacts with oxygen nucleophiles .

-

Reduction : LiAlH₄ delivers hydride to the carbonyl carbon, followed by acid workup to stabilize the alcohol .

-

Bromination : NBS generates bromine radicals, which abstract hydrogen from the thiazole’s 4-position, leading to bromide addition .

These reactions highlight the compound’s versatility as a scaffold for synthesizing pharmacologically relevant derivatives. Experimental protocols adapted from studies on structurally related thiazoles provide a robust framework for further functionalization.

科学研究应用

Medicinal Chemistry

5-Benzoyl-2-(4-chlorophenyl)-1,3-thiazole has been explored as a lead compound for developing new therapeutic agents. Its derivatives exhibit a wide range of biological activities, particularly in anticancer and antimicrobial research.

- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has demonstrated an IC50 value of 10.10 µM against MCF-7 (breast cancer) and 8.50 µM against HepG2 (liver cancer) cell lines, indicating its potential as an anticancer agent through apoptosis induction via mitochondrial pathways .

- Antimicrobial Activity : The compound has also been investigated for its antimicrobial properties. It exhibits activity against several bacterial strains and fungi, making it a candidate for developing new antimicrobial therapies .

The biological activities of this compound are attributed to its interaction with specific molecular targets:

- Mechanism of Action : The compound may inhibit certain enzymes or receptors involved in microbial growth or cancer cell proliferation. For example, it may disrupt bacterial cell wall synthesis or induce apoptosis in cancer cells .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10.10 | Apoptosis induction |

| HepG2 | 8.50 | Mitochondrial pathway activation |

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4.51 mM |

| Escherichia coli | 3.92 mM |

| Candida albicans | 4.01 mM |

Case Study 1: Antitumor Efficacy

A recent study assessed the cytotoxicity of thiazole derivatives including this compound against human cancer cell lines. The compound exhibited significant potency with IC50 values indicating effective apoptosis induction without causing cell cycle arrest.

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial efficacy of the compound against various pathogens. Results showed that it possessed comparable activity to standard antibiotics like ciprofloxacin and fluconazole against certain microbial strains .

作用机制

The mechanism of action of 5-benzoyl-2-(4-chlorophenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an antimicrobial agent by disrupting bacterial cell wall synthesis or as an anticancer agent by inducing apoptosis in cancer cells .

相似化合物的比较

Similar Compounds

(4-Chlorophenyl)(phenyl)methanone: A related compound with similar structural features but lacking the thiazole ring.

(4-Amino-2-(4-chlorophenyl)amino)thiazol-5-yl)(thiophene-2-yl)methanone: Another thiazole derivative with different substituents.

Uniqueness

5-benzoyl-2-(4-chlorophenyl)-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the 4-chlorophenyl and phenyl groups on the thiazole ring enhances its potential as a versatile scaffold for drug development and other applications.

生物活性

5-Benzoyl-2-(4-chlorophenyl)-1,3-thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound consists of a thiazole ring substituted with a benzoyl group and a 4-chlorophenyl moiety. This configuration is crucial for its biological activity, as the thiazole ring is known for its versatility in pharmacological applications.

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including this compound, as anticancer agents. The compound exhibits notable cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Efficacy

In a study assessing the cytotoxicity of thiazole derivatives, this compound demonstrated an IC50 value indicative of its potency against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's mechanism involves inducing apoptosis through mitochondrial pathways without causing cell cycle arrest .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10.10 | Apoptosis induction |

| HepG2 | 8.50 | Mitochondrial pathway activation |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. The compound was evaluated against various bacterial strains, demonstrating effective inhibition.

In Vitro Antimicrobial Evaluation

The compound exhibited significant antimicrobial properties with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli. These results suggest that the thiazole moiety contributes to its efficacy in combating infections .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Thiazole Ring : Essential for interaction with biological targets.

- Benzoyl Group : Enhances lipophilicity and cellular uptake.

- Chlorine Substitution : Increases electron-withdrawing capacity, improving interaction with target proteins.

属性

IUPAC Name |

[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNOS/c17-13-8-6-12(7-9-13)16-18-10-14(20-16)15(19)11-4-2-1-3-5-11/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFVQNRVOSBHHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CN=C(S2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。